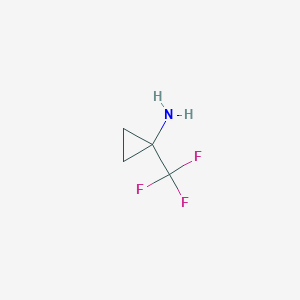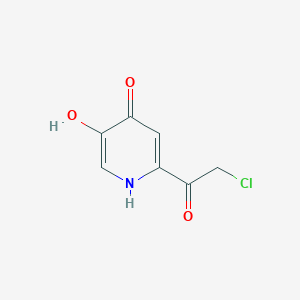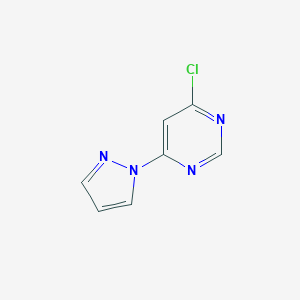
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
Vue d'ensemble
Description
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine is a chemical compound with the molecular formula C7H5ClN4. It has a molecular weight of 180.6 . This compound is a solid powder at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine, has been a subject of interest in many studies . Various methods have been developed over the years, and these methods have been applied to produce a wide range of pyrazole derivatives .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine is planar, with the exception of the chlorine atom . The InChI code for this compound is 1S/C7H5ClN4/c8-6-4-7(10-5-9-6)12-3-1-2-11-12/h1-5H .
Chemical Reactions Analysis
Pyrazole derivatives, including 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine, have been found to exhibit a wide range of chemical reactions . These reactions have been studied extensively, leading to the development of numerous synthetic analogues .
Physical And Chemical Properties Analysis
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine is a solid powder at room temperature . The compound should be stored at room temperature .
Applications De Recherche Scientifique
- Application Summary : The 1H-Pyrazolo[3,4-d]pyrimidine structure, which is present in 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine, is also found in naturally occurring nucleosides (Formycin A and Formycin B). These nucleosides have significant antitumor activity .
- Results or Outcomes : The results indicate that the compounds have significant antitumor activity .
- Application Summary : A series of 4-(1H-pyrazol-1-yl)benzenesulfonamides, which may be structurally similar to 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine, have been synthesized and tested for their antileishmanial profile .
- Results or Outcomes : Some compounds in the series showed an active profile against Leishmania infantum and Leishmania amazonensis .
- Application Summary : The pyrazole scaffold, which is a part of the 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine structure, has been associated with a number of noteworthy biological properties .
- Results or Outcomes : The molecule has shown antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Scientific Field: Antitumor Activity
Scientific Field: Antileishmanial Activity
Scientific Field: Various Biological Properties
- Application Summary : 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine were synthesized and evaluated for their antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
- Results or Outcomes : The results indicate that the compounds have significant antitumor activity .
- Application Summary : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, synthesized, and tested as novel CDK2 targeting compounds .
- Results or Outcomes : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
- Application Summary : The pyrazole scaffold, which is a part of the 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine structure, has been associated with a number of noteworthy biological properties .
- Results or Outcomes : The molecule has shown antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Scientific Field: Antitumor Potential
Scientific Field: CDK2 Inhibition
Scientific Field: Various Biological Properties
- Application Summary : 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine were synthesized and evaluated for antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
- Results or Outcomes : The results indicate that the compounds have significant antitumor activity .
- Application Summary : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, synthesized, and tested as novel CDK2 targeting compounds .
- Results or Outcomes : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
- Application Summary : The pyrazole scaffold, which is a part of the 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine structure, has been associated with a number of noteworthy biological properties .
- Results or Outcomes : The molecule has shown antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
- Application Summary : 1H-pyrazolo[3,4-d]pyrimidines, which include 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine, exhibit various biological activities, including antiviral and analgesic activity, treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others .
- Results or Outcomes : The results indicate that the compounds have significant antiviral and analgesic activity .
Scientific Field: Antitumor Potential
Scientific Field: CDK2 Inhibition
Scientific Field: Various Biological Properties
Scientific Field: Antiviral and Analgesic Activity
Safety And Hazards
The safety information for 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine indicates that it may be harmful if swallowed or comes into contact with skin . It may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, and wearing protective gloves and eye protection .
Propriétés
IUPAC Name |
4-chloro-6-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-4-7(10-5-9-6)12-3-1-2-11-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRFFLHBLUPAKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442690 | |
| Record name | 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine | |
CAS RN |
114833-95-3 | |
| Record name | 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

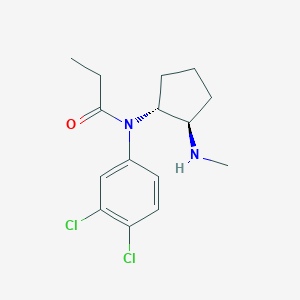
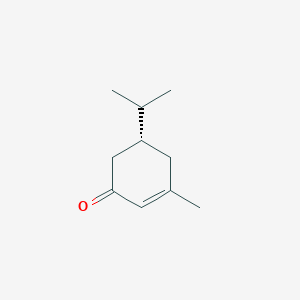
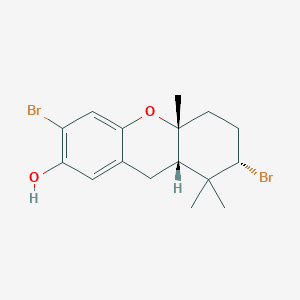
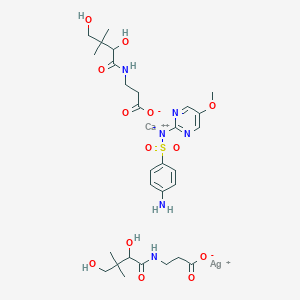
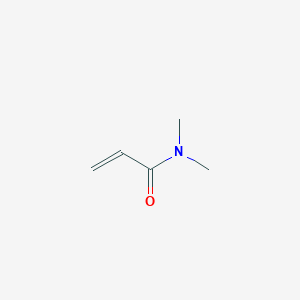
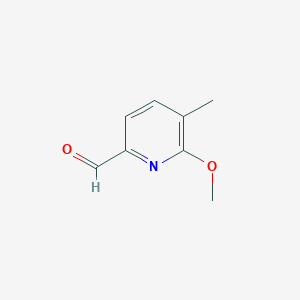
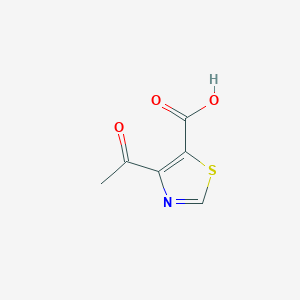
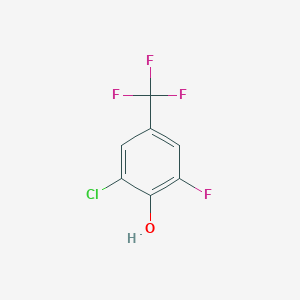
![(2S)-2-amino-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[2-[[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]acetyl]-3-(3,4-dihydroxyphenyl)propanamide](/img/structure/B38593.png)
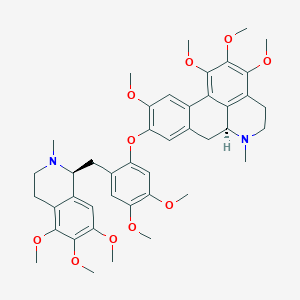
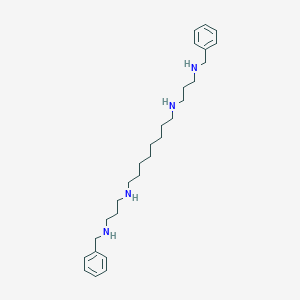
![1H-Phenanthro[9,10-d]imidazole](/img/structure/B38602.png)
